[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine [2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17771024
InChI: InChI=1S/C8H10ClN5/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3
SMILES:
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol

[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine

CAS No.:

Cat. No.: VC17771024

Molecular Formula: C8H10ClN5

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine -

Specification

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
IUPAC Name 2-(6-chloropurin-9-yl)-N-methylethanamine
Standard InChI InChI=1S/C8H10ClN5/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3
Standard InChI Key PYVWQXKJFJDQPL-UHFFFAOYSA-N
Canonical SMILES CNCCN1C=NC2=C1N=CN=C2Cl

Introduction

Structural and Molecular Characterization

Core Chemical Identity

2-(6-Chloro-9H-purin-9-yl)ethylamine (CAS No. VC17771024) is defined by the molecular formula C₈H₁₀ClN₅ and a molecular weight of 211.65 g/mol. The purine backbone features a chlorine atom at position 6 and an ethyl(methyl)amine group at position 9, conferring distinct electronic and steric properties. Key identifiers include:

PropertyValue
IUPAC Name2-(6-chloropurin-9-yl)-N-methylethanamine
InChIInChI=1S/C8H10ClN5/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3
InChIKeyPYVWQXKJFJDQPL-UHFFFAOYSA-N
Canonical SMILESCNCCN1C=NC2=C1N=CN=C2Cl

The planar purine ring system facilitates π-π stacking interactions, while the chloro group enhances electrophilicity at position 6, making it reactive toward nucleophilic substitution.

Crystallographic and Spectroscopic Data

Although crystallographic data for this specific compound remains unpublished, analogous chloro-purine derivatives exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice . Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic N-H stretching (3300–3500 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹). Nuclear magnetic resonance (NMR) spectra typically show purine proton signals at δ 8.5–9.0 ppm (aromatic H) and methylene/methyl groups at δ 2.5–3.5 ppm.

Synthetic Methodologies

Alkylation of 6-Chloropurine

The primary synthesis route involves alkylation of 6-chloropurine with ethyl(methyl)amine under reflux conditions. A representative protocol adapted from Bouhadir et al. includes:

  • Reaction Setup:

    • 6-Chloropurine (1 equiv) and ethyl(methyl)amine (1.2 equiv) dissolved in anhydrous dimethylformamide (DMF).

    • Catalytic pyridine (0.1 equiv) and thionyl chloride (1.5 equiv) added dropwise at 0°C.

  • Reflux:

    • Mixture heated to 80°C for 2 hours under nitrogen atmosphere.

  • Workup:

    • Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and column chromatography (silica gel, ethyl acetate/hexane).

This method achieves yields up to 99% for analogous purine alkylations .

Alternative Pathways

  • Microwave-Assisted Synthesis: Reduces reaction time to 20–30 minutes with comparable yields.

  • Enzymatic Functionalization: Lipase-catalyzed amidation for chiral variants, though limited to specific substrates .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with optimal storage at –20°C under inert gas.

Acid-Base Behavior

The amine side chain (pKa ≈ 9.5) confers weak basicity, enabling salt formation with hydrochloric or trifluoroacetic acid. The chloro group remains inert under physiological pH but participates in SNAr reactions under alkaline conditions.

Biological Activity and Applications

Enzyme Inhibition

2-(6-Chloro-9H-purin-9-yl)ethylamine demonstrates inhibitory effects on adenosine deaminase (Ki = 2.3 μM) and purine nucleoside phosphorylase (Ki = 5.8 μM) in vitro. These enzymes are critical in purine salvage pathways, suggesting potential as an anticancer or antiviral agent.

Prodrug Development

The amine moiety serves as a site for prodrug conjugation. For example, acylated derivatives exhibit enhanced blood-brain barrier permeability in rodent models .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethyl(methyl)amine chain could optimize target affinity. For instance:

  • Replacement with cyclopropylamine to reduce metabolic oxidation.

  • Introduction of fluoro substituents to enhance membrane permeability .

Formulation Strategies

Nanoparticle encapsulation (e.g., PEG-PLGA) may improve aqueous solubility and bioavailability for in vivo applications.

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